2-Bromo-6-fluorobenzylamine HCl chemical structure and properties
2-Bromo-6-fluorobenzylamine HCl chemical structure and properties
This guide provides an in-depth technical analysis of 2-Bromo-6-fluorobenzylamine Hydrochloride , a specialized bifunctional building block used in medicinal chemistry.[1] It details the compound's structural properties, synthesis pathways, reactivity profiles, and handling protocols.[1]
[1][2][3]
Executive Summary
2-Bromo-6-fluorobenzylamine Hydrochloride (CAS: 1214330-90-1) is a halogenated benzylamine derivative serving as a critical scaffold in fragment-based drug discovery (FBDD).[1][2][3][4] Its value lies in its ortho-disubstitution pattern : the fluorine atom modulates metabolic stability and lipophilicity, while the bromine atom provides a chemoselective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This dual functionality makes it an ideal linker for designing kinase inhibitors, GPCR ligands, and peptidomimetics.
Part 1: Molecular Identity & Structural Analysis[1][2][6]
Chemical Identification
| Parameter | Detail |
| IUPAC Name | (2-Bromo-6-fluorophenyl)methanamine hydrochloride |
| CAS Number (HCl) | 1214330-90-1 |
| CAS Number (Free Base) | 15205-15-9 (Note: Often cited generically; verify specific isomer) |
| Molecular Formula | C₇H₇BrFN[1][2][5][6] · HCl |
| Molecular Weight | 240.50 g/mol |
| SMILES | C1=CC(=C(C(=C1)CN)F)Br.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
Structural & Conformational Analysis
The 2,6-disubstitution pattern creates a unique steric environment around the benzylic amine:
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Steric Occlusion: The bulky Bromine (Van der Waals radius ~1.85 Å) and Fluorine (~1.47 Å) atoms sandwich the methylene bridge. This restricts the rotation of the benzylic bond, potentially locking the amine into a preferred conformation when bound to a protein active site.
-
Electronic Effects: The Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the ammonium group compared to unsubstituted benzylamine.[1] This can influence bioavailability and blood-brain barrier (BBB) penetration.[1]
-
Metabolic Blockade: The 2- and 6-positions are common sites for oxidative metabolism (CYP450).[1] Halogenation at these positions effectively blocks metabolic clearance, extending the half-life of derived drugs.[1]
Part 2: Synthesis & Manufacturing[1][2][9][10][11][12]
The synthesis of 2-Bromo-6-fluorobenzylamine HCl typically proceeds via the reduction of its corresponding nitrile precursor to avoid defluorination or debromination side reactions common with other methods.[1]
Synthetic Route: Nitrile Reduction
Precursor: 2-Bromo-6-fluorobenzonitrile (CAS: 79544-27-7)[1][6]
Reaction Logic: Standard catalytic hydrogenation (e.g., Pd/C, H₂) carries a high risk of hydrogenolysis (cleaving the C-Br bond).[1] Therefore, a chemoselective hydride reduction using Borane-Tetrahydrofuran (BH₃[1]·THF) is the preferred protocol.
Step-by-Step Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
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Solvation: Dissolve 2-Bromo-6-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Reduction: Cool to 0°C. Add BH₃·THF complex (1.0 M solution, 2.5 eq) dropwise via syringe to control exotherm.
-
Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 12–16 hours. Monitor by TLC (disappearance of nitrile).
-
Quench (Critical): Cool to 0°C. Carefully add Methanol to destroy excess borane. Caution: Hydrogen gas evolution.[1]
-
Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation (Free Base): Basify with NaOH (pH > 12) and extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.[7]
-
Salt Formation: Redissolve the crude oil in minimal Diethyl Ether. Add 4M HCl in Dioxane dropwise. The white precipitate (HCl salt) is filtered and washed with cold ether.
Synthesis Diagram (Graphviz)[1]
Caption: Chemoselective reduction pathway preserving the aryl bromide moiety.
Part 3: Reactivity & Applications[1]
This molecule acts as a "linchpin" in divergent synthesis. The amine and the aryl bromide allow for orthogonal functionalization.
Divergent Reactivity Profile[1][2]
-
Amine Functionalization (Nucleophilic):
-
Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form stable amide linkers.
-
Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.
-
Note: The 2,6-disubstitution creates steric hindrance.[1] Reactions may require elevated temperatures or stronger coupling reagents compared to unsubstituted benzylamines.
-
-
Aryl Bromide Functionalization (Electrophilic):
-
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to create biaryl systems.[1]
-
Buchwald-Hartwig Amination: Displacement of Br with amines to form aniline derivatives.
-
Lithium-Halogen Exchange: Treatment with n-BuLi generates a nucleophilic aryl lithium species for reaction with electrophiles (e.g., CO₂ to form benzoic acids).[1]
-
Application Workflow Diagram
Caption: Orthogonal reactivity allowing sequential elaboration of the amine and aryl halide.
Part 4: Analytical Characterization
To validate the identity of the synthesized or purchased material, the following spectral signatures should be observed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 8.40–8.60 (br s, 3H): Ammonium protons (–NH₃⁺). Broadened due to exchange.
-
δ 7.55 (d, J = 8.0 Hz, 1H): Aromatic proton at C3 (ortho to Br).
-
δ 7.45 (m, 1H): Aromatic proton at C4 (meta to both).
-
δ 7.30 (t, J = 8.5 Hz, 1H): Aromatic proton at C5 (ortho to F).
-
δ 4.15 (s, 2H): Benzylic methylene (–CH₂–). Note: This singlet may appear as a doublet if F-coupling is resolved (J_H-F ~1-2 Hz).
Mass Spectrometry (LC-MS)[1][2]
-
Ionization Mode: ESI (+)
-
Parent Ion [M+H]⁺: Two peaks of nearly equal intensity at m/z 204 and 206 (characteristic 1:1 isotopic pattern of ⁷⁹Br and ⁸¹Br).
Part 5: Handling, Safety & Stability[2]
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.
Storage & Stability[1]
-
Hygroscopicity: Amine salts are hygroscopic. Store in a tightly sealed container with a desiccant.
-
Temperature: Store at room temperature (15–25°C) or refrigerated (2–8°C) for long-term stability.
-
Incompatibility: Strong oxidizing agents and strong bases (liberates the free amine).
References
-
Thermo Fisher Scientific. (2024). 2-Bromo-6-fluorobenzylamine hydrochloride Product Specifications. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 18468197 (Related Isomer). Retrieved from
-
ChemicalBook. (2024).[5] Synthesis routes for 2-Bromo-6-fluorobenzonitrile. Retrieved from
-
Accela ChemBio. (2024). Certificate of Analysis: 2-Bromo-6-fluorobenzylamine HCl (CAS 1214330-90-1).[1][2][3][4] Retrieved from
-
Sigma-Aldrich. (2024). General methods for reduction of benzonitriles to benzylamines. Retrieved from
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- 3. 1364917-15-6,8-Iodo-7-Methoxyimidazo[1,2-A]Pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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